Chlorpromazine 7-hydroxy, chlorhydrate

Vue d'ensemble

Description

7-hydroxychlorpromazine (chlorhydrate): est un métabolite de la chlorpromazine, un dérivé de la phénothiazine largement utilisé comme médicament antipsychotique. La chlorpromazine a été le premier antipsychotique introduit dans les années 1950 et a depuis été largement étudié pour ses propriétés pharmacologiques et ses voies métaboliques. L'hydroxylation de la chlorpromazine entraîne la formation de 7-hydroxychlorpromazine, qui conserve une certaine activité pharmacologique et contribue aux effets globaux du composé parent .

Applications De Recherche Scientifique

Chemistry: 7-Hydroxy chlorpromazine (hydrochloride) is used as a reference standard in analytical chemistry for the identification and quantification of chlorpromazine metabolites .

Biology: In biological research, 7-hydroxy chlorpromazine is studied for its role in the metabolism of chlorpromazine and its pharmacological effects on various biological systems .

Medicine: The compound is investigated for its potential therapeutic effects and its contribution to the overall efficacy and side effects of chlorpromazine in the treatment of psychiatric disorders .

Industry: In the pharmaceutical industry, 7-hydroxy chlorpromazine (hydrochloride) is used in the development and quality control of chlorpromazine formulations .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

7-Hydroxy Chlorpromazine Hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main metabolic pathways of 7-Hydroxy Chlorpromazine Hydrochloride include oxygenation reactions at carbon, sulfur, and nitrogen atoms, and oxidative degradation of the side chain . The role of CYP2D6 in the 7-hydroxylation of Chlorpromazine cannot be fully assessed without taking phase II metabolism into account .

Cellular Effects

7-Hydroxy Chlorpromazine Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce cell viability and generate oxidative stress in HepG2 and THLE-2 cells .

Molecular Mechanism

The molecular mechanism of action of 7-Hydroxy Chlorpromazine Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, showing that phase II metabolism plays a very significant role in the disposition of Chlorpromazine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxy Chlorpromazine Hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 7-Hydroxy Chlorpromazine Hydrochloride vary with different dosages in animal models . Studies have shown that it can have threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

7-Hydroxy Chlorpromazine Hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

7-Hydroxy Chlorpromazine Hydrochloride is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 7-Hydroxy Chlorpromazine Hydrochloride and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la 7-hydroxychlorpromazine (chlorhydrate) implique généralement l'hydroxylation de la chlorpromazine. Cela peut être réalisé par diverses réactions chimiques, notamment:

Hydroxylation catalytique: Des catalyseurs tels que les enzymes du cytochrome P450 peuvent faciliter l'hydroxylation de la chlorpromazine pour former la 7-hydroxychlorpromazine.

Méthodes de production industrielle: La production industrielle de 7-hydroxychlorpromazine (chlorhydrate) implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend généralement:

Optimisation de la réaction: Ajustement fin des paramètres de réaction tels que la température, le pH et le temps de réaction pour maximiser le rendement de la 7-hydroxychlorpromazine.

Purification: Des techniques telles que la cristallisation, la filtration et la chromatographie sont utilisées pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions: La 7-hydroxychlorpromazine (chlorhydrate) subit diverses réactions chimiques, notamment:

Oxydation: Une oxydation supplémentaire peut conduire à la formation de dérivés quinoniques.

Réduction: Les réactions de réduction peuvent convertir le groupe hydroxyle en un atome d'hydrogène, formant de la chlorpromazine.

Substitution: Les réactions de substitution nucléophile peuvent remplacer le groupe hydroxyle par d'autres groupes fonctionnels.

Réactifs et conditions courants:

Agents oxydants: Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution: Agents halogénants, agents alkylants.

Principaux produits formés:

Produits d'oxydation: Dérivés quinoniques.

Produits de réduction: Chlorpromazine.

Produits de substitution: Divers dérivés de phénothiazine substitués.

4. Applications de la recherche scientifique

Chimie: La 7-hydroxychlorpromazine (chlorhydrate) est utilisée comme étalon de référence en chimie analytique pour l'identification et la quantification des métabolites de la chlorpromazine .

Biologie: En recherche biologique, la 7-hydroxychlorpromazine est étudiée pour son rôle dans le métabolisme de la chlorpromazine et ses effets pharmacologiques sur divers systèmes biologiques .

Médecine: Le composé est étudié pour ses effets thérapeutiques potentiels et sa contribution à l'efficacité globale et aux effets secondaires de la chlorpromazine dans le traitement des troubles psychiatriques .

Industrie: Dans l'industrie pharmaceutique, la 7-hydroxychlorpromazine (chlorhydrate) est utilisée dans le développement et le contrôle de la qualité des formulations de chlorpromazine .

5. Mécanisme d'action

La 7-hydroxychlorpromazine (chlorhydrate) exerce ses effets en interagissant avec diverses cibles moléculaires et voies, similaires à la chlorpromazine. Le mécanisme principal implique:

Antagonisme des récepteurs de la dopamine: Blocage des récepteurs de la dopamine (D1, D2, D3 et D4) dans le cerveau, ce qui contribue à ses effets antipsychotiques.

Antagonisme des récepteurs de la sérotonine: Inhibition des récepteurs de la sérotonine (5-HT1 et 5-HT2), ce qui peut contribuer à ses effets anxiolytiques et antidépresseurs.

Blocage des récepteurs alpha-adrénergiques: Blocage des récepteurs alpha-adrénergiques, conduisant à des effets sédatifs et hypotenseurs.

Comparaison Avec Des Composés Similaires

Composés similaires:

Chlorpromazine: Le composé parent, largement utilisé comme médicament antipsychotique.

7-hydroxychlorpromazine: Le métabolite hydroxylé avec des propriétés pharmacologiques similaires.

Chlorpromazine N-oxyde: Un autre métabolite avec des propriétés pharmacocinétiques distinctes.

Unicité: La 7-hydroxychlorpromazine (chlorhydrate) est unique en raison de son hydroxylation spécifique en position 7, qui influence son activité pharmacologique et sa stabilité métabolique. Cette hydroxylation peut modifier l'interaction du composé avec les récepteurs et les enzymes, conduisant à des différences dans son profil thérapeutique et ses effets secondaires par rapport aux autres métabolites .

Propriétés

IUPAC Name |

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIORHLXOLCOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51938-11-5 | |

| Record name | 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51938-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

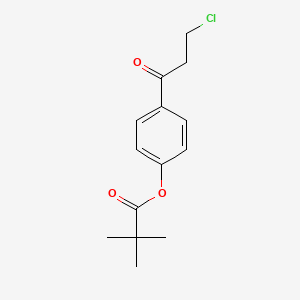

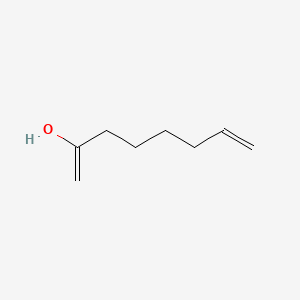

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid](/img/structure/B590377.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid](/img/structure/B590378.png)

![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)

![2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol](/img/structure/B590394.png)